4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride molecular weight
4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride molecular weight
An In-Depth Technical Guide to 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, and explores its applications, with a particular focus on medicinal chemistry.
Introduction: The Strategic Importance of a Heterocyclic Intermediate
4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride sits at the intersection of two important chemical classes: acyl chlorides and thiadiazoles. The acyl chloride group is a highly reactive functional group, making the compound an excellent acylating agent and a versatile building block for introducing the 4-(1,2,3-thiadiazol-4-yl)benzoyl moiety into a wide range of molecules.
The 1,2,3-thiadiazole ring is a significant pharmacophore in modern drug discovery.[1] Derivatives containing this heterocycle are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.[2] Consequently, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride serves as a crucial starting material for the synthesis of novel therapeutic agents and functional materials.[3][4]
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its handling, reactivity, and analytical profile. 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride is a solid at room temperature with a defined molecular structure and weight.[3]
Molecular Structure
The structure combines a central benzene ring substituted at the 1 and 4 positions with a reactive benzoyl chloride group and a 1,2,3-thiadiazole heterocycle.
Caption: Molecular Structure of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride.
Quantitative Data Summary
The key quantitative properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 224.66 g/mol | [5] |
| 224.67 g/mol | [3][6] | |
| Molecular Formula | C₉H₅ClN₂OS | [3][5][6] |
| CAS Number | 465513-98-8 | [5][6] |
| Melting Point | 168–170 °C | [3] |
Synthesis Protocol: Conversion of Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for preparing an acyl chloride is through the reaction of its parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient nature of its byproducts.[7][8] The reaction converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic substitution by a chloride ion.[9]
Causality of Reagent Selection
-
Thionyl Chloride (SOCl₂): This reagent is highly effective for this conversion. The key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[10][11] This simplifies the purification process, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product side.
-
Catalytic Dimethylformamide (DMF): While the reaction can proceed without a catalyst, adding a catalytic amount of DMF is a common practice to accelerate the rate of reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and actively participates in the catalytic cycle.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride.
Step-by-Step Methodology
This protocol is a self-validating system. Successful synthesis will be confirmed by the formation of a solid product with the expected physicochemical properties and subsequent reactivity in acylation reactions.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(1,2,3-thiadiazol-4-yl)benzoic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq). Rationale: Using an excess of thionyl chloride ensures the reaction goes to completion and can also serve as the solvent.
-
Catalysis: To the stirring suspension, add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops). Rationale: DMF catalyzes the formation of the highly reactive Vilsmeier reagent, accelerating the conversion.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) under a nitrogen or argon atmosphere. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases and the solution becomes clear. This process can take between 2 to 6 hours. Rationale: Heating provides the necessary activation energy for the reaction. The formation of a clear solution indicates the consumption of the solid starting material.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care must be taken to trap the corrosive vapors. Rationale: This step isolates the crude product from the excess reagent.
-
Product Isolation: The resulting crude solid can be recrystallized from a suitable anhydrous solvent (e.g., toluene or dichloromethane/hexanes) to yield the purified 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride.
-
Drying and Storage: Dry the purified solid product under high vacuum to remove any residual solvent. Store the final compound in a desiccator under an inert atmosphere, as it is sensitive to moisture.[3] Rationale: Acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water, so anhydrous conditions are critical for storage.
Applications in Research and Development
The primary utility of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride lies in its role as a synthetic intermediate.[3] Its reactive acyl chloride handle allows for facile conjugation to molecules containing nucleophilic groups such as amines, alcohols, and thiols.
-
Drug Discovery: This compound is a valuable building block for creating libraries of novel compounds for high-throughput screening. By reacting it with various amines, a diverse set of amides can be generated, each carrying the biologically relevant 1,2,3-thiadiazole moiety.[1][2] These new chemical entities can be tested for a range of pharmacological activities.
-
Materials Science: The rigid, aromatic structure of the 4-(1,2,3-thiadiazol-4-yl)benzoyl group can be incorporated into polymers or other materials to modify their electronic or physical properties. Thiadiazole derivatives are being explored for their roles in developing fluorescent probes and advanced materials.[12]
-
Proteomics Research: In a more specialized application, similar benzoyl chloride reagents are used for chemical derivatization of proteins, specifically targeting primary amine groups on lysine residues for analysis by mass spectrometry.[3]
Safety and Handling: A Self-Validating Protocol
Working with acyl chlorides requires strict adherence to safety protocols due to their inherent reactivity and hazardous nature.
-
Moisture Sensitivity: 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride is moisture-sensitive and will readily hydrolyze upon contact with water or humid air to release corrosive hydrogen chloride (HCl) gas.[3] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[13]
-
Corrosivity: The compound itself, and its hydrolysis product (HCl), are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]
-
Handling: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Spill and Waste: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning. Do not use water.[14] All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 29, 2026, from [Link]
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
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